Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 1-(4-Bromobenzyl)piperidine
The target compound exhibits a significantly higher lipophilicity (XLogP3-AA = 3.6) [1] compared to its non-fluorinated analog 1-(4-bromobenzyl)piperidine (LogP = 3.37) [2]. This increase in lipophilicity is attributed to the gem-difluoro substitution on the piperidine ring, which enhances membrane permeability and potential CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 1-(4-Bromobenzyl)piperidine, LogP = 3.37 |
| Quantified Difference | ΔLogP = +0.23 |
| Conditions | Computed values; XLogP3-AA (PubChem) vs. experimental/calculated LogP (Chemsrc) |
Why This Matters
Higher LogP correlates with increased membrane permeability and may improve CNS penetration, a critical factor in neuropharmacology.
- [1] PubChem Compound Summary for CID 21914487, '1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine'. View Source
- [2] Chemsrc, '1-(4-溴苄基)哌啶' (CAS 178162-69-1) property data. View Source
